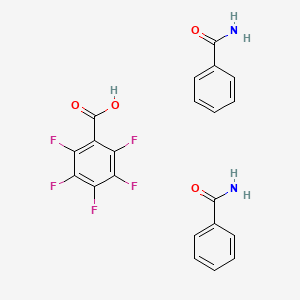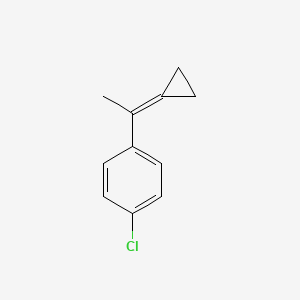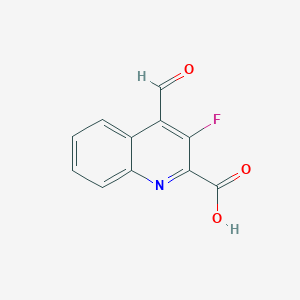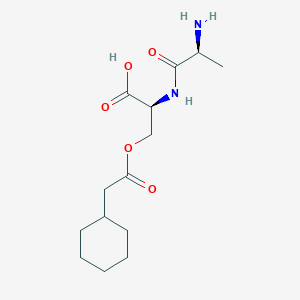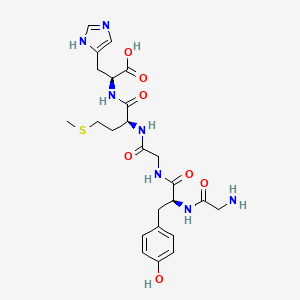
L-Histidine, glycyl-L-tyrosylglycyl-L-methionyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Histidine, glycyl-L-tyrosylglycyl-L-methionyl- is a complex peptide compound composed of the amino acids L-histidine, glycine, L-tyrosine, and L-methionine. This compound is notable for its potential applications in various fields, including biochemistry, medicine, and industrial processes. Its unique structure allows it to participate in a variety of biochemical reactions and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine, glycyl-L-tyrosylglycyl-L-methionyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.
化学反应分析
Types of Reactions
L-Histidine, glycyl-L-tyrosylglycyl-L-methionyl- can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The histidine residue can participate in substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: DTT or β-mercaptoethanol.
Substitution: Electrophilic reagents like iodoacetamide for alkylation of histidine.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiol groups.
Substitution: Alkylated histidine derivatives.
科学研究应用
L-Histidine, glycyl-L-tyrosylglycyl-L-methionyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme catalysis.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
作用机制
The mechanism of action of L-Histidine, glycyl-L-tyrosylglycyl-L-methionyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The peptide can bind to metal ions, proteins, and enzymes, influencing their activity and stability.
Pathways: It may modulate oxidative stress pathways by acting as an antioxidant, reducing reactive oxygen species (ROS) levels, and protecting cells from oxidative damage.
相似化合物的比较
Similar Compounds
Glycyl-L-histidyl-L-lysine: Another tripeptide with similar metal-binding properties.
L-Histidine: A single amino acid with roles in enzyme catalysis and metal ion binding.
L-Carnosine: A dipeptide composed of β-alanine and L-histidine, known for its antioxidant properties.
Uniqueness
L-Histidine, glycyl-L-tyrosylglycyl-L-methionyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.
属性
CAS 编号 |
852384-12-4 |
|---|---|
分子式 |
C24H33N7O7S |
分子量 |
563.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C24H33N7O7S/c1-39-7-6-17(23(36)31-19(24(37)38)9-15-11-26-13-28-15)29-21(34)12-27-22(35)18(30-20(33)10-25)8-14-2-4-16(32)5-3-14/h2-5,11,13,17-19,32H,6-10,12,25H2,1H3,(H,26,28)(H,27,35)(H,29,34)(H,30,33)(H,31,36)(H,37,38)/t17-,18-,19-/m0/s1 |
InChI 键 |
FEIMFORGIGWORD-FHWLQOOXSA-N |
手性 SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN |
规范 SMILES |
CSCCC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


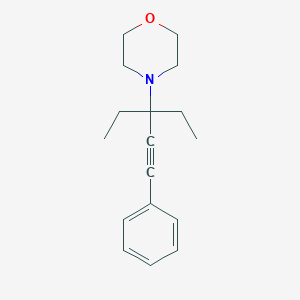
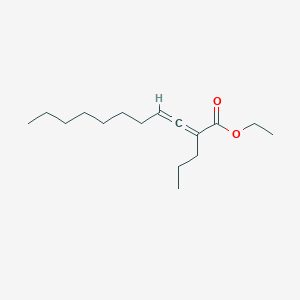
![N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea](/img/structure/B14183714.png)
![2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one](/img/structure/B14183717.png)
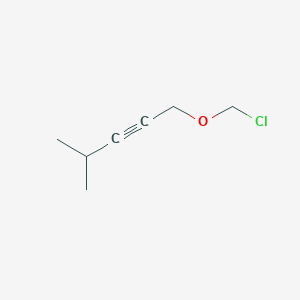

![6-(2-aminoethyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14183729.png)
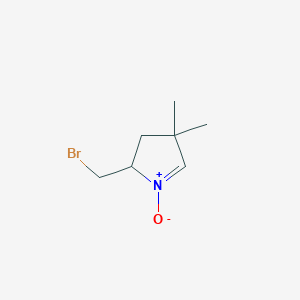
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)
